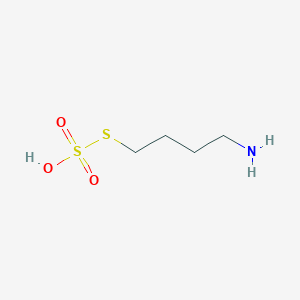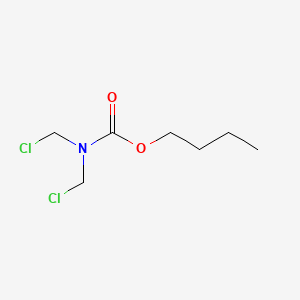
2-(4-Dimethylaminostyryl)-N-methyl-benzo xazolium p
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Dimethylaminostyryl)-N-methyl-benzo xazolium p is an organic compound known for its unique photophysical properties. It is commonly used in various scientific research fields due to its ability to exhibit high molar absorption coefficients, tunable electronic absorption, and fluorescence emission energies .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Dimethylaminostyryl)-N-methyl-benzo xazolium p typically involves the reaction of 4-dimethylaminobenzaldehyde with N-methylbenzoxazolium salts under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and higher yields. The use of automated systems and advanced purification techniques ensures the production of high-purity compounds suitable for various applications .
化学反応の分析
Types of Reactions
2-(4-Dimethylaminostyryl)-N-methyl-benzo xazolium p undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Electrophilic reagents like halogens or nitro groups in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
科学的研究の応用
2-(4-Dimethylaminostyryl)-N-methyl-benzo xazolium p has a wide range of applications in scientific research:
作用機序
The mechanism of action of 2-(4-Dimethylaminostyryl)-N-methyl-benzo xazolium p involves its interaction with molecular targets through its photophysical properties. The compound absorbs light at specific wavelengths, leading to electronic excitation. This excited state can then participate in various photochemical reactions, such as energy transfer or electron transfer processes. These interactions are crucial for its applications in fluorescence imaging and photodynamic therapy .
類似化合物との比較
Similar Compounds
4-(Dicyanomethylene)-2-methyl-6-(4-dimethylaminostyryl)-4H-pyran (DCM): Known for its high fluorescence quantum yields and tunable electronic properties.
4-(4-Dimethylaminostyryl) methylpyridine p-toluene sulfonate (DAST): Used in nonlinear optical applications due to its strong piezoelectric properties.
Uniqueness
2-(4-Dimethylaminostyryl)-N-methyl-benzo xazolium p stands out due to its unique combination of high molar absorption coefficients, tunable electronic absorption, and fluorescence emission energies. These properties make it highly versatile for various scientific and industrial applications .
特性
分子式 |
C18H19ClN2O5 |
|---|---|
分子量 |
378.8 g/mol |
IUPAC名 |
N,N-dimethyl-2-[(E)-2-(3-methyl-1,3-benzoxazol-3-ium-2-yl)ethenyl]aniline;perchlorate |
InChI |
InChI=1S/C18H19N2O.ClHO4/c1-19(2)15-9-5-4-8-14(15)12-13-18-20(3)16-10-6-7-11-17(16)21-18;2-1(3,4)5/h4-13H,1-3H3;(H,2,3,4,5)/q+1;/p-1 |
InChIキー |
HIPNQJWOBIMJQM-UHFFFAOYSA-M |
異性体SMILES |
C[N+]1=C(OC2=CC=CC=C21)/C=C/C3=CC=CC=C3N(C)C.[O-]Cl(=O)(=O)=O |
正規SMILES |
C[N+]1=C(OC2=CC=CC=C21)C=CC3=CC=CC=C3N(C)C.[O-]Cl(=O)(=O)=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


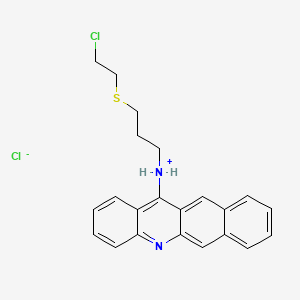
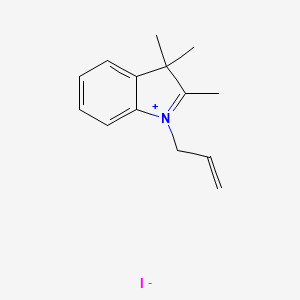
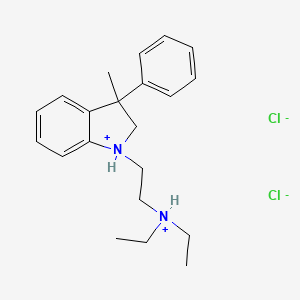
![1-[2-(2-Methoxyethoxy)ethoxy]propan-2-ol](/img/structure/B15342370.png)
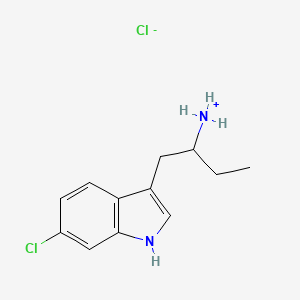
![3,3-Dimethyl-13-(4-nitro-phenyl)-2,3,4,13-tetrahydro-indazolo[1,2-b]phthalazine-1,6,11-trione](/img/structure/B15342376.png)

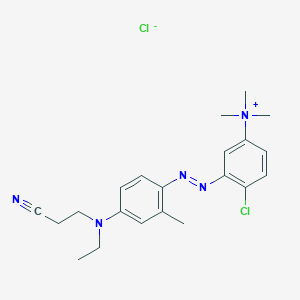

![Di(pyridin-2-yl) [1,1'-biphenyl]-4,4'-dicarboxylate](/img/structure/B15342412.png)


